molecular formula C26H32FN3O3 B5137667 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione

3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione

Cat. No. B5137667
M. Wt: 453.5 g/mol
InChI Key: KFZICEFEKRUAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biotechnology. This compound is also known as FPL 64176 and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which can lead to improvements in mood and cognitive function. This compound has also been shown to have anxiolytic and antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione in lab experiments is its high affinity and selectivity for certain neurotransmitter receptors. However, one of the limitations of using this compound is its low water solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione. One area of focus could be on developing new synthesis methods that are more efficient and cost-effective. Another area of focus could be on further exploring the potential applications of this compound in the treatment of various diseases. Additionally, research could be conducted on the potential use of this compound as a radioligand in PET imaging.

Synthesis Methods

The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione has been achieved using various methods. One of the most common methods involves the reaction of 4-(2-fluorophenyl)piperazine with 4-(hexyloxy)benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with maleic anhydride to obtain the final product.

Scientific Research Applications

3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in pharmaceuticals and biotechnology. It has shown promising results in the treatment of various diseases such as schizophrenia, depression, and anxiety. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3/c1-2-3-4-7-18-33-21-12-10-20(11-13-21)30-25(31)19-24(26(30)32)29-16-14-28(15-17-29)23-9-6-5-8-22(23)27/h5-6,8-13,24H,2-4,7,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZICEFEKRUAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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